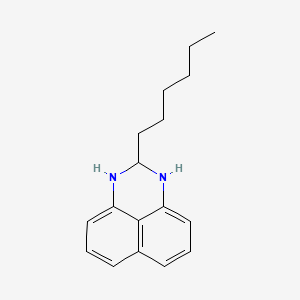
2-hexyl-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound It belongs to the class of perimidines, which are known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-2,3-dihydro-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with hexyl aldehyde or ketone. The reaction is often catalyzed by acids or metal catalysts. For example, squaric acid has been used as an organocatalyst for the synthesis of 2,3-dihydro-1H-perimidines in water . The reaction conditions are generally mild, and the catalyst can be easily recovered and reused.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly catalysts and solvents, are often applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Hexyl-2,3-dihydro-1H-perimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and dyes.
Biology: The compound has shown potential as an antioxidant and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of photochromic compounds, catalysts, and ligand scaffolds.
Mechanism of Action
The mechanism of action of 2-hexyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hexyl-2,3-dihydro-1H-perimidine include:
- 2-phenyl-2,3-dihydro-1H-perimidine
- 2-methyl-2,3-dihydro-1H-perimidine
- 2,3-dihydro-1H-perimidine derivatives with various substituents
Uniqueness
This compound is unique due to its specific hexyl substitution, which imparts distinct physical and chemical properties. This substitution can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
78706-97-5 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-hexyl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H22N2/c1-2-3-4-5-12-16-18-14-10-6-8-13-9-7-11-15(19-16)17(13)14/h6-11,16,18-19H,2-5,12H2,1H3 |
InChI Key |
ZWJUCBQPXPZYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1NC2=CC=CC3=C2C(=CC=C3)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


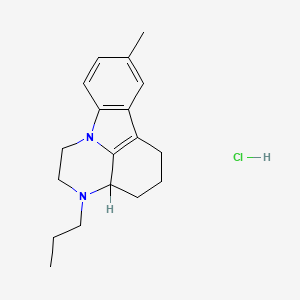
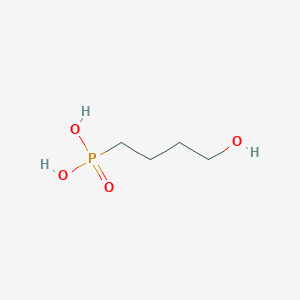

![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
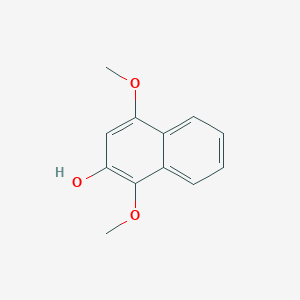
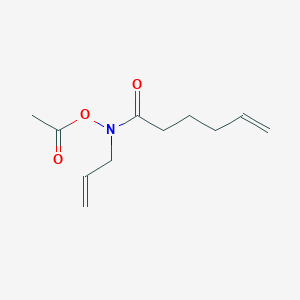
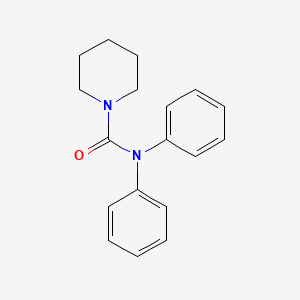
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
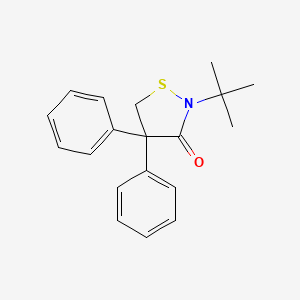

![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
